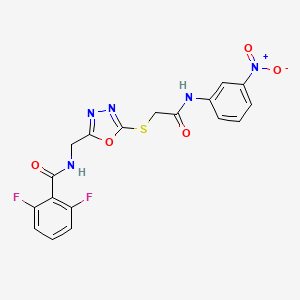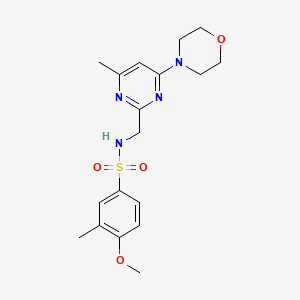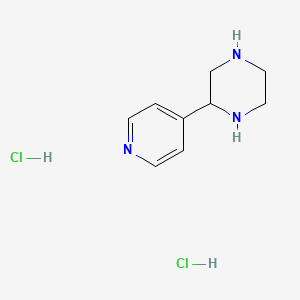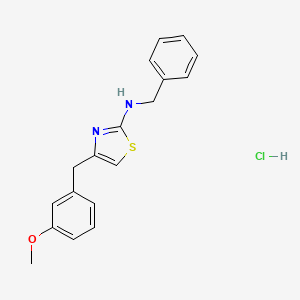
2,6-difluoro-N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzamide group, a 1,3,4-oxadiazole ring, a nitrophenyl group, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,3,4-oxadiazole ring and the benzamide group are likely to contribute to the rigidity of the molecule, while the nitrophenyl group may introduce some electron-withdrawing character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group and the oxadiazole ring might increase its reactivity, while the benzamide group could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Desulfurization and Derivative Synthesis
Research on compounds structurally related to the target chemical, such as the desulfurization of nitrophenyl-amino isothiazol derivatives, has led to the synthesis of various derivative compounds including amidine derivatives and 1,2,4-oxadiazole derivatives. These processes demonstrate the compound's utility in synthesizing novel organic molecules with potential applications in medicinal chemistry and material science (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Antidiabetic Activity
Compounds featuring the 1,3,4-oxadiazol moiety have been synthesized and evaluated for antidiabetic activity, highlighting the role of similar structures in developing new therapeutic agents. Such studies emphasize the compound's relevance in drug discovery for metabolic disorders (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer Evaluation
The design and synthesis of compounds incorporating 1,3,4-oxadiazol and related structures have been evaluated for their anticancer activities. These studies provide a basis for the compound's potential application in creating new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Derivatives related to the target chemical structure have been explored for their antimicrobial properties, contributing to the search for new antimicrobial agents against resistant strains of bacteria and fungi. This research underscores the compound's potential in addressing global health challenges related to infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O5S/c19-12-5-2-6-13(20)16(12)17(27)21-8-15-23-24-18(30-15)31-9-14(26)22-10-3-1-4-11(7-10)25(28)29/h1-7H,8-9H2,(H,21,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBPILXONKSZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2429897.png)
![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)
![3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2429899.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2429900.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)



